molecular formula C26H26N2O3 B2552987 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 851406-56-9

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2552987
CAS No.: 851406-56-9
M. Wt: 414.505
InChI Key: GBAXZRLWOSDNNB-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
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Scientific Research Applications

Structural Modifications and Biological Activities

  • A study on bis(substituted aminoalkylamino)anthraquinones evaluated the relationship between certain side chains and antineoplastic activity, highlighting the importance of specific structural features for biological efficacy (Zee-Cheng et al., 1979). Although not directly about N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, this research underscores the significance of structural modification in enhancing antineoplastic properties.
  • Research on novel 1,2-bis-quinolinyl-1,4-naphthoquinones delved into ERK2 inhibition, cytotoxicity, and molecular docking studies, providing insights into the antineoplastic activities of quinolinyl-naphthoquinone derivatives (Aly et al., 2018). This indicates the potential of similar compounds for chemotherapeutic applications.

Synthesis and Material Applications

  • The synthesis of Dimethyl Dicarbamates Derived from 1,2,3,4-Tetrahydro-4-oxoquinazolines and 1,2-Dihydronaphth[1,2-d]-oxazole was reported, showcasing the versatility of naphthoquinoline derivatives in chemical synthesis (White & Baker, 1990). This highlights the potential for developing new compounds with diverse applications.
  • Novel 1,8-naphthalimide derivatives were explored for standard-red organic light-emitting device (OLED) applications, demonstrating the utility of naphthalimide-based compounds in materials science (Luo et al., 2015). This suggests that similar structural frameworks could be valuable in electronic and photonic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves the condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline followed by acylation with ethyl chloroformate and subsequent reduction with sodium borohydride.", "Starting Materials": ["2-ethoxy-1-naphthoic acid", "2-amino-3,4-dimethylquinoline", "ethyl chloroformate", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide intermediate.", "Step 2: Acylation of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Reduction of the ethyl ester with sodium borohydride in the presence of a solvent such as methanol to yield the final product, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide."] }

CAS No.

851406-56-9

Molecular Formula

C26H26N2O3

Molecular Weight

414.505

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-20(18)23(22)26(30)27-14-13-19-15-21-16(2)9-10-17(3)24(21)28-25(19)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

GBAXZRLWOSDNNB-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)C)C

solubility

not available

Origin of Product

United States

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